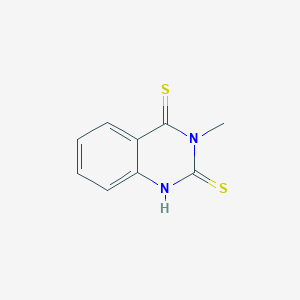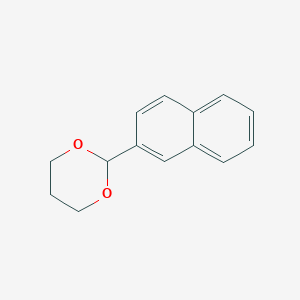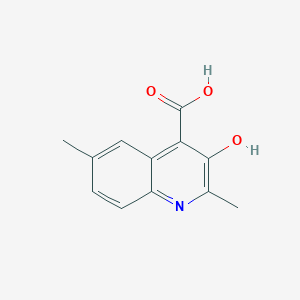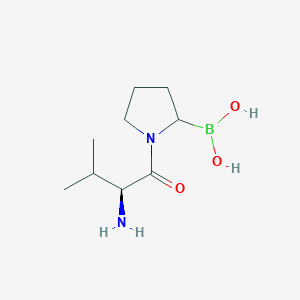
3-Methylquinazoline-2,4(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metilquinazolina-2,4(1H,3H)-ditiona es un compuesto heterocíclico que contiene átomos de nitrógeno y azufre dentro de su estructura. Este compuesto es parte de la familia de las quinazolinas, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metilquinazolina-2,4(1H,3H)-ditiona típicamente involucra la reacción de ácido antranílico con disulfuro de carbono y yoduro de metilo en condiciones básicas. La reacción procede a través de la formación de un intermedio, que luego cicla para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de una base como carbonato de potasio y un solvente como dimetilformamida.
Métodos de producción industrial
Los métodos de producción industrial para 3-Metilquinazolina-2,4(1H,3H)-ditiona pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, los métodos industriales pueden incorporar pasos de purificación como la recristalización o la cromatografía para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metilquinazolina-2,4(1H,3H)-ditiona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir la porción ditiona en un ditiol.
Sustitución: El grupo metilo y otras posiciones en el anillo de quinazolina pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo, cloruros de acilo y aminas en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de quinazolina.
Aplicaciones Científicas De Investigación
3-Metilquinazolina-2,4(1H,3H)-ditiona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas y proteínas.
Medicina: La investigación ha indicado su posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente por sus propiedades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-Metilquinazolina-2,4(1H,3H)-ditiona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función. Esta inhibición puede conducir a varios efectos biológicos, como la supresión del crecimiento de células cancerosas o la inhibición de la actividad microbiana.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Etilquinazolina-2,4(1H,3H)-ditiona
- 3-Fenilquinazolina-2,4(1H,3H)-ditiona
- 6-Metiltieno[2,3-d]pirimidina-2,4(1H,3H)-ditiona
Singularidad
3-Metilquinazolina-2,4(1H,3H)-ditiona es única debido a su patrón de sustitución específico y la presencia de átomos de nitrógeno y azufre en su estructura. Esta combinación única contribuye a su reactividad química y actividad biológica distintivas, convirtiéndola en un compuesto valioso en varios campos de investigación.
Propiedades
Número CAS |
16081-92-8 |
|---|---|
Fórmula molecular |
C9H8N2S2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
3-methyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C9H8N2S2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) |
Clave InChI |
LIGIVAKPRGQPSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)C2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)




![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)



